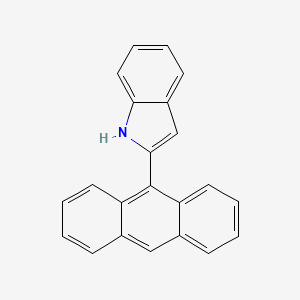
2-(9-Anthryl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Anthryl)-1H-indole is an organic compound that features an indole moiety substituted with a 9-anthryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Anthryl)-1H-indole typically involves the coupling of 9-anthraldehyde with indole derivatives. One common method includes the use of a condensation reaction where 9-anthraldehyde reacts with indole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is often carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-Anthryl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(9-Anthryl)-1H-indole has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Wirkmechanismus
The mechanism of action of 2-(9-Anthryl)-1H-indole involves its interaction with various molecular targets. In photophysical applications, the compound’s fluorescence is attributed to the electronic transitions within the anthryl and indole moieties. In medicinal chemistry, its potential therapeutic effects are thought to arise from its ability to intercalate with DNA or interact with specific proteins, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9-Anthryl)ethanol: Another anthryl-substituted compound with similar photophysical properties.
9-Anthraldehyde: A precursor in the synthesis of 2-(9-Anthryl)-1H-indole, also used in various organic reactions.
4-(9-Anthryl)vinylpyridine: Used in the synthesis of metal complexes with luminescent properties.
Uniqueness
This compound is unique due to its combination of the indole and anthryl moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Eigenschaften
Molekularformel |
C22H15N |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-anthracen-9-yl-1H-indole |
InChI |
InChI=1S/C22H15N/c1-4-10-18-15(7-1)13-16-8-2-5-11-19(16)22(18)21-14-17-9-3-6-12-20(17)23-21/h1-14,23H |
InChI-Schlüssel |
FMOPAPSBGLDKOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)
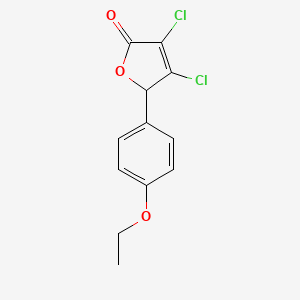
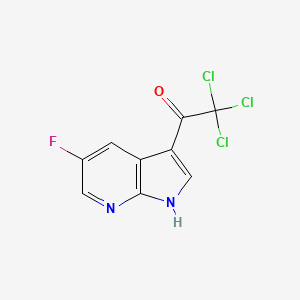

![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)
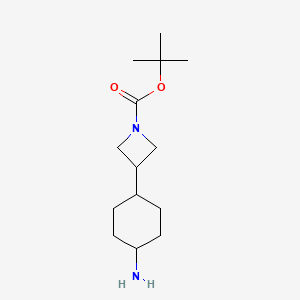
![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
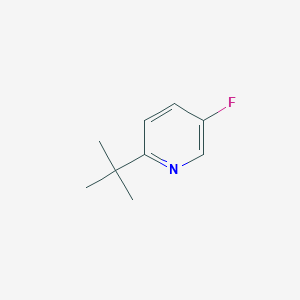
![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)




